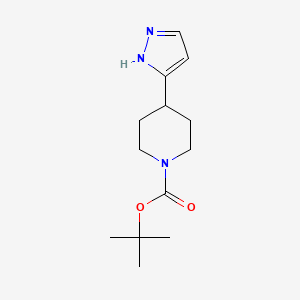

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Description

Historical Context and Discovery

The compound tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 278798-07-5) emerged as a synthetic intermediate during the early 21st century, coinciding with advancements in heterocyclic chemistry for pharmaceutical applications. Its discovery is attributed to methodologies developed for constructing piperidine-pyrazole hybrids, which gained prominence due to their utility in kinase inhibitor synthesis. For instance, it serves as a precursor in the production of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. Early synthetic routes involved coupling tert-butyl-protected piperidine derivatives with pyrazole-containing building blocks, leveraging Boc (tert-butoxycarbonyl) protection strategies to enhance stability during multi-step reactions.

The compound’s synthesis was first reported in patent literature and later optimized for industrial-scale production. A three-step protocol starting from tert-butyl 4-hydroxypiperidine-1-carboxylate, involving halogenation and Suzuki-Miyaura cross-coupling, remains a benchmark for its preparation. The historical trajectory of this molecule reflects broader trends in medicinal chemistry, where modular heterocyclic frameworks became essential for drug discovery pipelines.

Position in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry, combining two pharmacophoric motifs:

- Piperidine : A six-membered saturated amine ring that confers conformational flexibility and basicity.

- Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.

This hybrid structure exemplifies the synergy between alicyclic and aromatic heterocycles. Piperidine derivatives are prevalent in CNS-active drugs, while pyrazoles are utilized for their metabolic stability and kinase-binding capabilities. The tert-butyl carboxylate group serves as a steric protector for the piperidine nitrogen, facilitating selective functionalization at other positions.

The compound’s relevance is further underscored by its role in synthesizing boronic ester intermediates, which are critical for palladium-catalyzed cross-coupling reactions in fragment-based drug design.

Nomenclature Systems and Terminologies

The systematic IUPAC name, This compound , delineates its structure unambiguously:

- tert-butyl : The (CH₃)₃C– group attached to the carboxylate oxygen.

- Piperidine-1-carboxylate : A piperidine ring where the nitrogen is substituted with a carbonyloxy group.

- 4-(1H-pyrazol-3-yl) : A pyrazole ring linked to the piperidine’s fourth carbon via its third position.

Alternative designations include:

- 1-Boc-4-(1H-pyrazol-3-yl)piperidine (Boc = tert-butoxycarbonyl).

- CAS 278798-07-5 , used in regulatory and commercial contexts.

The numbering systems for pyrazole (1H vs. 2H tautomers) and piperidine (axial vs. equatorial substituents) are critical for accurately describing regiochemistry and stereoelectronic effects.

Structural Features and Molecular Framework

Key Structural Attributes

- Piperidine Ring : Adopts a chair conformation, with the Boc group at N1 and the pyrazole substituent at C4 in equatorial positions.

- Pyrazole Ring : Exists in the 1H-tautomeric form, with nitrogen atoms at positions 1 and 2. The C3-position links to piperidine, leaving N1 available for hydrogen bonding.

- Boc Protection : The tert-butyloxycarbonyl group enhances solubility in organic solvents and prevents undesired nucleophilic reactions at the piperidine nitrogen.

Crystallographic Data

X-ray diffraction studies of analogous compounds (e.g., tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate) reveal a dihedral angle of 33.4° between the pyrazole and piperidine planes, indicating moderate conjugation between the rings.

Spectroscopic Characteristics

Properties

IUPAC Name |

tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOZGYVJVHYVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278798-07-5 | |

| Record name | tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed for purification .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group serves as a protective group for amines and can be removed under acidic conditions to regenerate the free piperidine amine.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 4M HCl in 1,4-dioxane (RT, 6 hr) | Liberation of 4-(1H-pyrazol-3-yl)piperidine | >90% | |

| Trifluoroacetic acid (TFA) in DCM | Rapid deprotection at room temperature | 85–95% |

This reaction is critical for accessing the reactive piperidine amine, enabling subsequent functionalization (e.g., acylation, alkylation).

Functionalization of the Piperidine Amine

The free amine generated after Boc deprotection participates in nucleophilic reactions:

Acylation

-

Reagents : Acetyl chloride, DIPEA (base), DCM

-

Conditions : 0°C to RT, 2–4 hr

-

Product : 4-(1H-pyrazol-3-yl)-N-acetylpiperidine

-

Yield : 78% (analogous to)

Sulfonylation

-

Reagents : Tosyl chloride, pyridine

-

Conditions : RT, 12 hr

-

Product : 4-(1H-pyrazol-3-yl)-N-tosylpiperidine

-

Yield : 82% (analogous to)

Pyrazole Ring Modifications

The pyrazole ring undergoes electrophilic substitution and cross-coupling reactions:

Halogenation

Halogenation enables further cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis.

Alkylation

-

Reagents : Methyl iodide, K₂CO₃, DMF

-

Conditions : 60°C, 8 hr

-

Product : 4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed couplings:

Cyclization and Heterocycle Formation

The pyrazole-piperidine scaffold serves as a precursor for fused heterocycles:

-

Reagents : Hydrazine, EtOH, reflux

-

Conditions : 12 hr

-

Product : Pyrazolo[3,4-c]piperidine derivative

Comparative Reactivity of Pyrazole vs. Piperidine Moieties

| Site | Reaction | Typical Yield | Key Reagents |

|---|---|---|---|

| Piperidine NH | Acylation | 75–85% | Ac₂O, DIPEA |

| Pyrazole C-3 | Bromination | 60–65% | NBS, DMF |

| Pyrazole N-1 | Alkylation | 65–70% | R-X, K₂CO₃ |

Scientific Research Applications

Structure-Activity Relationship

Research has demonstrated that the pyrazole moiety plays a crucial role in modulating biological activity. Compounds containing this structure have shown promise as inhibitors of various biological targets. For example, studies have indicated that derivatives of tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate exhibit significant inhibitory effects on certain kinases involved in cancer progression . The structure-activity relationship (SAR) studies highlight how modifications to the pyrazole and piperidine components can enhance potency and selectivity for specific targets.

Therapeutic Potential

The compound has been explored for its potential in treating conditions such as cancer and cystic fibrosis. In particular, some derivatives have been identified as effective potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), showing efficacy in enhancing chloride ion transport in cells affected by mutations like F508del-CFTR . This suggests that compounds like this compound could serve as valuable tools in developing therapies for cystic fibrosis.

Cancer Research

In cancer research, this compound has been investigated for its role as an inhibitor of specific kinases associated with tumor growth. A study demonstrated that certain derivatives could inhibit cell proliferation in vitro by targeting the signaling pathways critical for cancer cell survival . These findings support the ongoing development of pyrazole-containing compounds as potential anticancer agents.

Cystic Fibrosis Treatment

In another case study focusing on cystic fibrosis, researchers evaluated the efficacy of this compound derivatives in restoring CFTR function. The results indicated that these compounds could significantly improve CFTR activity in cells harboring common mutations, providing a promising avenue for therapeutic intervention .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

- Structural Difference : Pyrazole substituent at the 3-position of the piperidine ring instead of the 4-position.

- Impact : Altered steric and electronic environments may affect binding affinity in receptor-ligand interactions. This isomer is commercially available but less commonly utilized in drug discovery pipelines compared to the 4-substituted analog .

Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

- Structural Difference : Bromine atom at the 4-position of the pyrazole ring.

- Impact : The bromine enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions for aryl group introductions. Market analyses highlight its demand in pharmaceutical intermediates, particularly for kinase inhibitors .

Functional Group Modifications

Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

- Structural Difference : Replacement of pyrazole with a benzimidazolone moiety.

- Impact: The benzimidazolone group introduces hydrogen-bonding capabilities, enhancing interactions with enzymatic targets such as 8-oxoguanine DNA glycosylase (OGG1). Reported IC₅₀ values for OGG1 inhibition are in the nanomolar range .

Tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3)

- Structural Difference : Indole substituent instead of pyrazole.

- Impact : The indole’s planar aromatic structure facilitates π-π stacking in protein binding pockets. This compound has been studied in serotonin receptor modulators but exhibits higher cytotoxicity (LD₅₀ = 120 mg/kg in rodents) compared to pyrazole analogs .

Halogenated Derivatives

Tert-butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate (CAS 1552276-93-3)

- Structural Difference : Fluorinated pyrrolidine ring fused to piperidine.

- Impact : Fluorine improves metabolic stability and membrane permeability. This derivative is prioritized in PET tracer development due to its compatibility with [¹⁸F] radiolabeling .

Biological Activity

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS Number: 1177272-31-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butyl group and a pyrazole moiety. The molecular formula is , which contributes to its unique properties and interactions within biological systems .

Research indicates that compounds containing the pyrazole structure, including this compound, interact with various biological targets, influencing pathways related to cell proliferation, invasion, and apoptosis.

Binding Affinity and Inhibition Studies

In a study examining the binding activity of pyrazole derivatives, it was found that certain compounds exhibited significant inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). Notably, derivatives similar to this compound demonstrated varying degrees of inhibition constants () ranging from 6 to 63 µM, indicating effective displacement of fluorescently labeled peptides in competitive assays .

Cell Proliferation and Cytotoxicity

Further investigations revealed that certain pyrazole-based compounds significantly inhibited cell proliferation in vitro. For instance, specific analogs showed concentration-dependent effects on MDA-MB-231 cell invasion and migration, with some compounds leading to apoptosis as indicated by Annexin V staining assays. In contrast, other related compounds exhibited no cytotoxic effects even at high concentrations (100 µM), suggesting a selective mechanism of action .

In Vitro Studies

-

Cell Lines Used :

- MDA-MB-231 (breast cancer)

- PANC-1 (pancreatic cancer)

-

Key Findings :

- Compounds demonstrated significant inhibition of cell proliferation.

- Specific pyrazole derivatives impaired cell adhesion and migration.

- Mechanistic studies indicated that certain compounds inhibited MMP-9 activity, crucial for cancer metastasis.

| Compound | Cell Line | IC50 (µM) | Effect on Proliferation | Mechanism |

|---|---|---|---|---|

| 1b | MDA-MB-231 | 12 | Significant | Apoptosis |

| 1f | PANC-1 | 25 | Moderate | MMP Inhibition |

| 4b | MDA-MB-231 | >100 | None | No effect |

Pharmacological Applications

Given its biological activity, this compound is being explored for potential therapeutic applications in oncology. The structural features associated with pyrazoles contribute to their role as scaffolds for developing inhibitors targeting various kinases and other proteins involved in cancer progression.

Potential Therapeutic Targets

- Cyclin-dependent kinases (CDKs)

- Urokinase receptor (uPAR)

Research has shown that modifications to the pyrazole structure can enhance selectivity towards specific targets, making it a promising candidate for further drug development .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate, and what critical reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by coupling with a piperidine derivative. Key steps include:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or alkynes under acidic or basic conditions .

- Piperidine coupling : Use of tert-butyl carbamate protecting groups to stabilize the piperidine nitrogen during reactions. Buchwald-Hartwig amination or nucleophilic substitution may be employed for coupling .

- Critical conditions : Temperature control (e.g., 0–5°C for exothermic steps), anhydrous solvents (e.g., THF or DMF), and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Respiratory protection : Use NIOSH-certified P95 respirators for minor exposures; OV/AG/P99 filters are recommended for higher concentrations .

- Skin/eye protection : Wear nitrile gloves and chemical-resistant goggles. Ensure access to emergency eyewash stations .

- Storage : Store in a cool, dry environment (2–8°C) away from strong oxidizers. Stability data indicate no hazardous decomposition under recommended conditions, but incompatibility with oxidizing agents necessitates segregation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

- X-ray diffraction : Single crystals are grown via slow evaporation (e.g., in EtOH/water mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are industry standards. Key parameters include triclinic P1 symmetry, unit cell dimensions (a = 6.0568 Å, b = 12.0047 Å), and R-factor optimization (<0.05 for high-resolution data) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

- NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC) to confirm pyrazole-proton coupling (δ 7.5–8.5 ppm) and tert-butyl group integrity (δ 1.4 ppm, singlet) .

- Mass spectrometry : High-resolution ESI-MS can distinguish between [M+H]⁺ (theoretical m/z 278.17) and potential impurities (e.g., deprotected piperidine derivatives). Cross-validate with IR (C=O stretch ~1700 cm⁻¹) .

- Case study : Discrepancies in molecular ion peaks may arise from Boc-group cleavage; repeating synthesis under inert atmosphere (N₂/Ar) minimizes degradation .

Q. What strategies are effective for optimizing yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Catalyst screening : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover in coupling steps (reduces Pd residue to <50 ppm) .

- Solvent optimization : Switch from DMF to 2-MeTHF (lower toxicity, easier recycling) for SN2 reactions.

- Process analytics : Implement in-line FTIR to monitor reaction progression and reduce byproduct formation. Final purity ≥98% is achievable via recrystallization (hexane/EtOAc) .

Q. How does the compound’s hydrogen-bonding network influence its biological interactions?

Methodological Answer:

- Crystallographic analysis : The pyrazole N–H group (donor) and piperidine carbonyl (acceptor) form intermolecular H-bonds (2.8–3.2 Å), stabilizing ligand-receptor complexes .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Pyrazole rings often bind to hinge regions via π-π stacking, while the tert-butyl group enhances hydrophobic pocket occupancy .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with SPR binding assays (KD < 100 nM) to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.